molecular formula C4H6BrN3S B15205565 1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine

1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine

Cat. No.: B15205565
M. Wt: 208.08 g/mol
InChI Key: LVXXTAKFAWAMFX-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiadiazole ring and a methylmethanamine group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine typically involves the bromination of a thiadiazole precursor followed by the introduction of the N-methylmethanamine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiadiazole ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile
  • 4-[(5-Bromo-1,2,4-thiadiazol-3-yl)methyl]morpholine
  • [2-(5-Bromo-1,2,4-thiadiazol-3-yl)ethyl]diethylamine

Uniqueness

1-(5-Bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C4H6BrN3S

Molecular Weight

208.08 g/mol

IUPAC Name

1-(5-bromo-1,2,4-thiadiazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C4H6BrN3S/c1-6-2-3-7-4(5)9-8-3/h6H,2H2,1H3

InChI Key

LVXXTAKFAWAMFX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NSC(=N1)Br

Origin of Product

United States

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